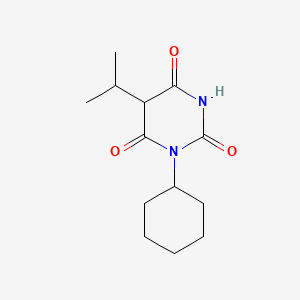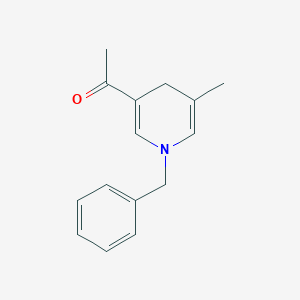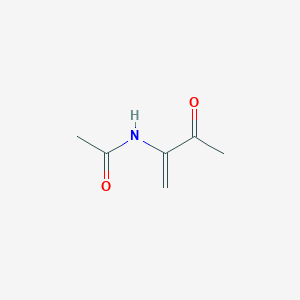
Acetamide,N-(1-methylene-2-oxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(1-methylene-2-oxopropyl)-: is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14116 g/mol It is known for its unique structure, which includes an acetamide group attached to a methylene and oxopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(1-methylene-2-oxopropyl)- typically involves the reaction of acetamide with a suitable precursor that introduces the methylene and oxopropyl groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product. Specific details on industrial methods are proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Acetamide, N-(1-methylene-2-oxopropyl)- can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidized products.
Reduction: This compound can also be reduced under specific conditions to yield reduced forms of the molecule.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Acetamide, N-(1-methylene-2-oxopropyl)- is used as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for research and development.
Biology: This compound may be used in biological studies to understand its interactions with biological molecules and its potential effects on biological systems.
Medicine: In medicine, research may focus on its potential therapeutic applications, such as its ability to interact with specific molecular targets or pathways.
Industry: In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals .
Mecanismo De Acción
The mechanism by which Acetamide, N-(1-methylene-2-oxopropyl)- exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Acetamide, N-(1-methyl-2-oxopropyl)-
- 3-(Acetylamino)-but-3-en-2-one
- 3-Acetamidobut-3-en-2-one
Comparison: Compared to these similar compounds, Acetamide, N-(1-methylene-2-oxopropyl)- has a unique methylene group that can influence its reactivity and interactions with other molecules. This structural difference can make it more suitable for certain applications where specific reactivity or interaction profiles are desired .
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
N-(3-oxobut-1-en-2-yl)acetamide |
InChI |
InChI=1S/C6H9NO2/c1-4(5(2)8)7-6(3)9/h1H2,2-3H3,(H,7,9) |
Clave InChI |
OWJPQTSNDMPHHF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,2-[(acetyloxy)imino]-2-cyano-](/img/structure/B13800340.png)

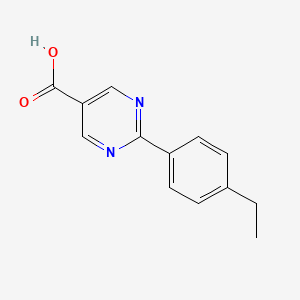
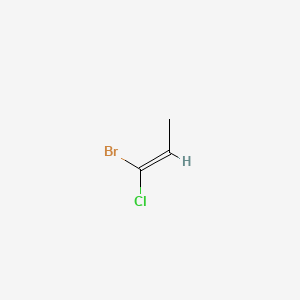

![2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate](/img/structure/B13800396.png)
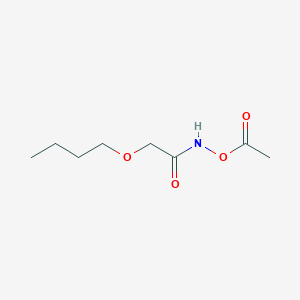
![Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl](/img/structure/B13800399.png)
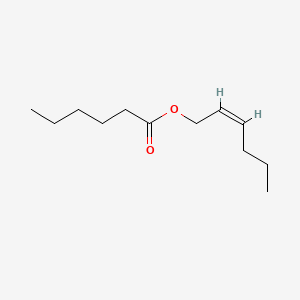

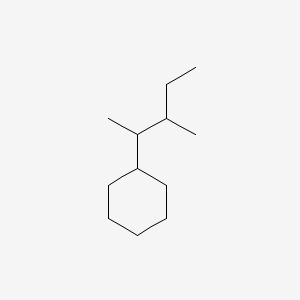
![Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-](/img/structure/B13800412.png)
